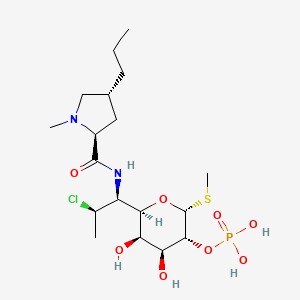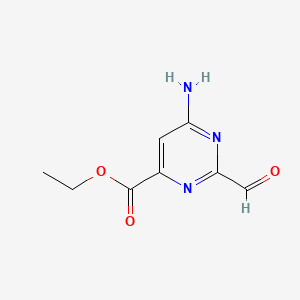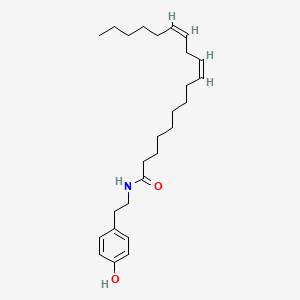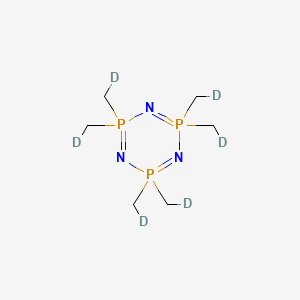![molecular formula C17H32N2O5 B586610 bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate CAS No. 145899-78-1](/img/structure/B586610.png)
bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate: is a chemical compound with the molecular formula C_14H_26N_2O_6 It is characterized by the presence of two oxazolidine rings, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate typically involves the reaction of 2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethanol with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction scheme is as follows:
2(2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethanol)+Phosgene→Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate can undergo various chemical reactions, including:
Hydrolysis: The carbonate ester can be hydrolyzed to yield 2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethanol and carbon dioxide.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Oxidation and Reduction: The oxazolidine rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Substitution Reactions: Common nucleophiles such as amines, alcohols, and thiols can be used under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed:
Hydrolysis: 2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethanol and carbon dioxide.
Substitution Reactions: Various substituted oxazolidine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the oxazolidine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate is used as a building block in organic synthesis. It can be employed in the preparation of polymers, resins, and other complex molecules.
Biology: In biological research, this compound is used as a protecting group for amines and alcohols. It helps in the selective modification of biomolecules, facilitating the study of their functions and interactions.
Medicine: The compound has potential applications in drug delivery systems. Its ability to form stable complexes with various drugs makes it a suitable candidate for controlled release formulations.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its unique chemical properties enhance the performance and durability of these materials.
Wirkmechanismus
The mechanism of action of bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate involves its interaction with various molecular targets. The oxazolidine rings can form hydrogen bonds and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] succinate
- Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] hexane-1,6-diylbiscarbamate
- Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] pentanedioate
Comparison: Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate is unique due to its carbonate ester group, which imparts distinct chemical properties compared to its analogs. The presence of the carbonate group enhances its reactivity and stability, making it suitable for a wider range of applications in various fields.
Eigenschaften
CAS-Nummer |
145899-78-1 |
|---|---|
Molekularformel |
C17H32N2O5 |
Molekulargewicht |
344.452 |
IUPAC-Name |
bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate |
InChI |
InChI=1S/C17H32N2O5/c1-13(2)15-18(5-9-21-15)7-11-23-17(20)24-12-8-19-6-10-22-16(19)14(3)4/h13-16H,5-12H2,1-4H3 |
InChI-Schlüssel |
MJLCPNGJAGPYLB-UHFFFAOYSA-N |
SMILES |
CC(C)C1N(CCO1)CCOC(=O)OCCN2CCOC2C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B586543.png)

![(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586548.png)

